5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate
Overview
Description
5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate is a chemical compound with the CAS Number: 1268520-72-4 . It has a molecular weight of 269.34 and its molecular formula is C14H23NO4 . The compound is a yellow oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-5-18-11(16)10-8-15(9-14(10)6-7-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a yellow oil . It should be stored at room temperature .Scientific Research Applications
Synthesis of 5-Azaspiro[2.4]heptane Derivatives
The compound 5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate belongs to a class of compounds known for their spirocyclic structure. Research has shown efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which are useful for selective derivation on the azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Similarly, the catalytic and enantioselective preparation of 4-methylene substituted proline derivatives, often used in medicinal chemistry, led to the synthesis of tert-butyl (S)-4-methyleneprolinate, which is transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid (López et al., 2020).
Structural Analysis and Configuration Determination
The absolute configurations of related compounds like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one have been determined using NOESY correlations and chemical shift anisotropy calculations, emphasizing the importance of structural analysis in understanding the properties of these compounds (Jakubowska et al., 2013).
Biochemical Synthesis and Drug Design
Synthesis for Antibacterial Agents
Compounds related to 5-azaspiro[2.4]heptane have been synthesized with potent antibacterial activity against respiratory pathogens, showcasing the potential of such compounds in drug development (Odagiri et al., 2013). Additionally, the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane was achieved through asymmetric hydrogenation, providing a key intermediate for the synthesis of quinolone antibacterial agents (Yao et al., 2011).
Design of Dopamine Receptor Antagonists
In the realm of neuroscience, 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have been identified as potent and selective dopamine D3 receptor antagonists, highlighting the role of spirocyclic compounds in the design of drugs targeting the central nervous system (Micheli et al., 2016).
Development of JAK1-Selective Inhibitors
The design and synthesis of spirocyclic compounds have also contributed to the development of JAK1-selective inhibitors, showcasing the versatility of these compounds in drug design and their potential role in treating autoimmune diseases (Chough et al., 2018).
Safety and Hazards
properties
IUPAC Name |
5-O-tert-butyl 7-O-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-15(9-14(10)6-7-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJIJACGUYWBJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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